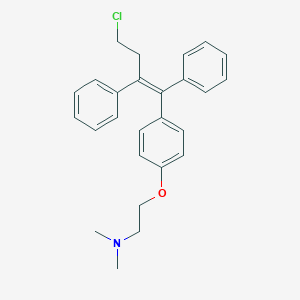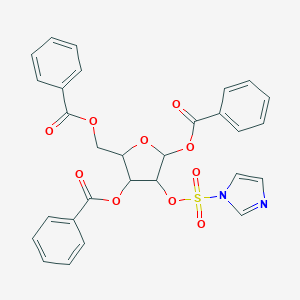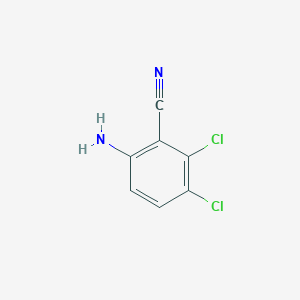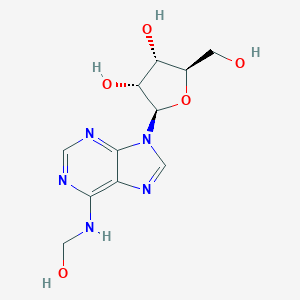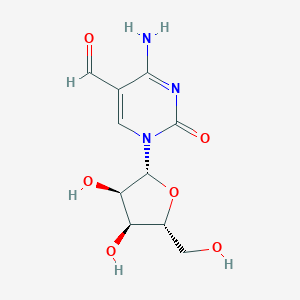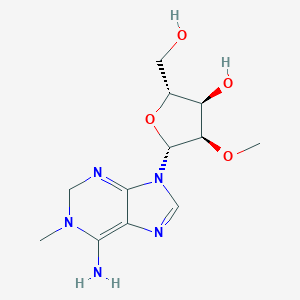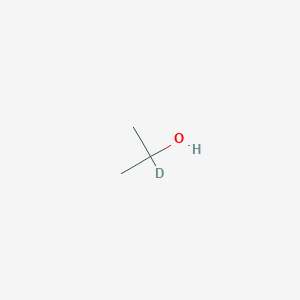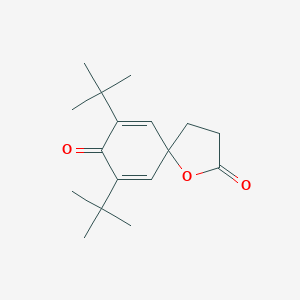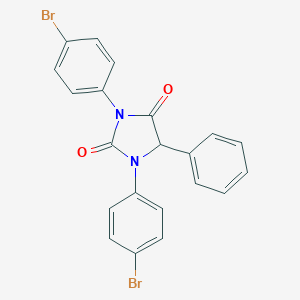
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione
概要
説明
“1,3-bis(4-Bromophenyl)propan-2-one” is a chemical compound with the molecular formula C15H12Br2O . It is a solid substance at room temperature .
Synthesis Analysis
There are several methods to synthesize compounds similar to “1,3-bis(4-Bromophenyl)propan-2-one”. For instance, Wang et al. designed the imidazolium-based i-POPs through the Yamamoto reaction of 1,3-bis(4-bromophenyl)imidazolium bromide and tetrakis(4-bromophenyl)ethylene .
Molecular Structure Analysis
The molecular structure of “1,3-bis(4-Bromophenyl)propan-2-one” was successfully synthesized and crystallized in the monoclinic system of P21/c space group .
Chemical Reactions Analysis
“Bis(4-bromobenzyl) ketone” reacts with benzil in the presence of base in a double aldol condensation to form 2,5-bis(4-bromophenyl)-3,4-diphenylcyclopentadienone .
Physical And Chemical Properties Analysis
“1,3-bis(4-Bromophenyl)propan-2-one” has a molecular weight of 368.06 . It is a solid substance at room temperature .
科学的研究の応用
Ring Transformations and Derivative Synthesis
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione is involved in the synthesis of various derivatives through ring transformations. These transformations include the preparation of 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione derivatives, demonstrating its versatility in chemical reactions (Milcent et al., 1991).
Synthesis of Imidazole Derivatives
Research on the synthetic technology and reaction mechanisms of derivatives, such as 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole, involves this compound. These studies optimize conditions for high-yield production and explore reaction mechanisms, contributing to the advancement of synthetic chemistry (Hu Zhi-zhi, 2009).
Development of OLED Materials
Novel derivatives of this compound, such as tetrahedral silicon-centered imidazolyl derivatives, show promising applications in organic light-emitting diodes (OLEDs). These derivatives exhibit high thermal stability and fluorescence, making them suitable as blue emitters or hole-blocking materials in OLEDs (Wang et al., 2010).
Metal Complex Synthesis
The compound is utilized in synthesizing multifunctional mononuclear bisthienylethene-cobalt(II) complexes. These complexes exhibit unique magnetic behaviors and photochromic properties, indicating potential for diverse scientific applications (Cao et al., 2015).
Structural Studies and Inclusion Hosts
This compound contributes to the synthesis of solvated bisimidazole derivatives. These derivatives have been structurally studied, showing potential as new inclusion hosts due to their unique conformation and solvent interactions (Felsmann et al., 2012).
Safety and Hazards
将来の方向性
A novel fluorescence-based polymer sensor containing 1,4-dioctyloxy-2,5-diethynylbenzene (M1) and 1,3-bis(4-bromophenyl)propane-1,3-dione (M2) was synthesized based on Pd-catalyzed Sonogashira-coupling reaction . This indicates potential future directions in the development of sensors and other applications.
作用機序
Target of Action
The primary target of CAY10508 is the CB1 receptor . The CB1 receptor is a type of cannabinoid receptor that is predominantly found in the brain and nervous system, but also in other tissues. It plays a key role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain sensation, mood, and memory.
Mode of Action
CAY10508 acts as a potent and selective CB1 receptor inverse agonist . An inverse agonist is a type of drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of CAY10508, it binds to the CB1 receptor and decreases its activity. The Ki value, which is a measure of the binding affinity of the compound for its receptor, is 243 nM, and the EC50, which is a measure of the potency of the compound in producing a biological response, is 195 nM .
生化学分析
Biochemical Properties
1,3-bis(4-Bromophenyl)-5-phenyl-2,4-imidazolidinedione plays a significant role in biochemical reactions by interacting with cannabinoid receptors, specifically CB1 and CB2 receptors. It acts as an inverse agonist at the CB1 receptor with a Ki value of 243 nM and an EC50 value of 195 nM . At a concentration of 10 µM, it results in 100% and 35% displacement of [3H]-CP-55,940 at the CB1 and CB2 receptors, respectively . These interactions are crucial for its effects on cellular signaling pathways and metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to CB1 receptors, it modulates the signaling pathways associated with these receptors, leading to changes in gene expression and metabolic activity. This compound has been observed to affect cell function by altering the activity of enzymes and proteins involved in these pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CB1 receptors. As an inverse agonist, it binds to the receptor and induces a conformational change that reduces the receptor’s activity. This results in the inhibition of downstream signaling pathways, leading to changes in gene expression and cellular function . Additionally, it may interact with other biomolecules, such as enzymes and proteins, to exert its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate CB1 receptor activity without causing significant adverse effects. At higher doses, it may lead to toxic or adverse effects, including changes in behavior and metabolic activity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its interaction with CB1 receptors influences metabolic processes, leading to changes in energy balance and lipid metabolism . These effects are important for its potential therapeutic applications in obesity and metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications may direct it to particular organelles, influencing its interactions with biomolecules and its overall activity . Studying its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O2/c22-15-6-10-17(11-7-15)24-19(14-4-2-1-3-5-14)20(26)25(21(24)27)18-12-8-16(23)9-13-18/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASQEPZAKGACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474409 | |
| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878533-35-8 | |
| Record name | 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




